7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl (CF₃) group at position 7 and a carboxylic acid (–COOH) group at position 2. This compound is part of a broader class of pyrazolo-pyrimidine derivatives studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity .
Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h3,5,12H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAZXMDUIWSZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132801 | |
| Record name | 4,5,6,7-Tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869948-08-3 | |
| Record name | 4,5,6,7-Tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869948-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and safety. Large-scale reactions are carefully controlled to optimize yield and purity, often employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: The pyrazolopyrimidine ring can be reduced to yield simpler derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, are used.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced pyrazolopyrimidines.
Substitution: Substituted trifluoromethyl compounds.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: Its unique properties make it useful in the creation of advanced materials.
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain biological targets, potentially influencing pathways related to enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Substituent Variations at Position 5 and 7
The trifluoromethyl group at position 7 is a conserved feature in many analogs, but substitutions at position 5 significantly alter physicochemical and biological properties:
Key Observations :
- Lipophilicity : Ethyl or aromatic substituents (e.g., 4-methylphenyl) at position 5 increase logP values compared to the parent compound .
- Solubility : The carboxylic acid group (–COOH) at position 3 improves aqueous solubility, whereas nitriles (–CN) or esters (e.g., ethyl ester in ) reduce it.
- Synthetic Accessibility : 5-Alkyl derivatives (e.g., ethyl, methyl) are synthesized via SNAr reactions or Suzuki coupling, while aryl substitutions require cross-coupling strategies .
Functional Group Variations at Position 3
Modifications at position 3 influence reactivity and target binding:
- Carboxylic Acid (–COOH) : Enhances hydrogen-bonding capacity and is critical for interactions with polar residues in enzymatic pockets .
- Carboxamides (–CONHR): Derivatives like N-aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide exhibit improved metabolic stability and cytotoxicity .
- Nitriles (–CN) : Used in intermediates for further functionalization (e.g., Suzuki coupling) .
- Esters (e.g., ethyl ester) : Serve as prodrugs or synthetic precursors .
Isomerism and Conformational Effects
Syn- and anti-isomers of pyrazolo[1,5-a]pyrimidine derivatives display distinct pharmacological profiles. For example:
Fluorination Patterns
Replacing CF₃ with difluoromethyl (CF₂H) or other fluorinated groups alters electronic and steric properties:
Key Routes for Target Compound and Analogs
- Core Synthesis : Starting from 3-bromo-7-CF₃-pyrazolo[1,5-a]pyrimidin-5-one, SNAr reactions with amines or thiols introduce substituents at position 5 .
- C-3 Modifications : Suzuki-Miyaura cross-coupling enables aryl/heteroaryl introductions .
- Carboxylic Acid Formation : Hydrolysis of esters (e.g., ethyl ester in ) or direct carboxylation .
Biological Activity
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent scientific literature.
Chemical Structure and Properties
- Molecular Formula : C₇H₈F₃N₃O₂
- Molecular Weight : 191.15 g/mol
- CAS Number : 725699-19-4
The trifluoromethyl group contributes to the compound's lipophilicity and influences its interaction with biological targets.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study highlighted that derivatives of this scaffold can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Inhibition of specific kinases involved in cancer progression.
- Case Study : A series of pyrazolo[1,5-a]pyrimidines were tested against multiple cancer cell lines, showing IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 2.5 |
| Example B | MCF-7 | 3.0 |
| Example C | A549 | 1.8 |
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit cyclooxygenase (COX) enzymes:
- Selectivity : Some derivatives have shown selective inhibition of COX-2 over COX-1, making them promising candidates for anti-inflammatory therapies.
- Research Findings : Compounds in this category exhibited significant anti-inflammatory effects with lower toxicity profiles compared to traditional NSAIDs .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrazolo[1,5-a]pyrimidines. Studies have indicated that these compounds may prevent neuronal cell death associated with neurodegenerative diseases:
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on improving yields and reducing reaction times through innovative methodologies:
Q & A
What are the key synthetic strategies for preparing 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves cyclization of enaminones or precursors like ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8, C₉H₉N₃O₂) under reflux in polar aprotic solvents (e.g., pyridine or DMF) . For trifluoromethyl incorporation, fluorinated reagents or pre-functionalized intermediates (e.g., 3-(trifluoromethyl)phenyl derivatives) are used . Yield optimization requires precise control of temperature (80–120°C), stoichiometry of coupling agents (e.g., benzoyl chloride), and crystallization solvents (ethanol/DMF mixtures improve purity) . Low yields (<50%) often stem from incomplete cyclization; monitoring via TLC or HPLC is critical.
How can researchers resolve contradictions in reported spectroscopic data (NMR, IR) for pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Contradictions arise from solvent effects, tautomerism, or impurities. For example:
- ¹H NMR : The tetrahydropyrimidine ring protons (4,5,6,7-H) appear as multiplet signals between δ 2.5–4.0 ppm, but splitting patterns vary with substituents .
- ¹³C NMR : The trifluoromethyl group (CF₃) resonates at δ 120–125 ppm (quartet, J = 35–40 Hz via ¹³C-¹⁹F coupling) .
- IR : Carboxylic acid C=O stretches (1700–1750 cm⁻¹) can overlap with trifluoromethyl C-F vibrations (1100–1250 cm⁻¹), requiring deconvolution .
Validate data against computational models (DFT) and cross-reference with high-purity standards synthesized via validated routes .
What advanced methodologies are used to analyze the role of the trifluoromethyl group in modulating enzyme inhibition?
Answer:
The CF₃ group enhances binding affinity via hydrophobic interactions and electron-withdrawing effects. Advanced approaches include:
- Molecular docking : Compare binding poses of CF₃-substituted vs. non-fluorinated analogs to enzyme active sites (e.g., kinases or cytochrome P450) .
- Isothermal Titration Calorimetry (ITC) : Quantify ΔG and ΔH changes to assess thermodynamic contributions of CF₃ .
- ¹⁹F NMR : Monitor conformational changes in target proteins upon ligand binding .
For example, CF₃-substituted derivatives show 3–5-fold higher inhibition constants (Ki) for kinases compared to methyl analogs .
How can researchers optimize the regioselectivity of functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?
Answer:
Regioselectivity is controlled by:
- Electrophilic directing groups : Electron-withdrawing substituents (e.g., COOH at position 3) direct electrophiles to position 7 via resonance effects .
- Catalytic systems : Pd-catalyzed C-H activation using ligands like XPhos improves selectivity for trifluoromethylation at position 7 .
- Solvent polarity : Polar solvents (DMF) favor nucleophilic attack at position 7, while non-polar solvents (toluene) promote alternative sites .
Validate regiochemistry via NOESY or X-ray crystallography .
What are the common pitfalls in interpreting mass spectrometry (MS) data for this compound class, and how can they be mitigated?
Answer:
- Fragmentation patterns : The pyrazolo[1,5-a]pyrimidine core undergoes in-source decay, producing false [M-H]⁻ or [M+Na]⁺ adducts. Use high-resolution MS (HRMS) to distinguish isotopic clusters .
- Trifluoromethyl loss : CF₃ groups may detach during ionization, leading to misassignment. Confirm via ¹⁹F NMR or LC-MS/MS with collision-induced dissociation (CID) .
- Matrix effects : Biological samples require cleanup (SPE or protein precipitation) to avoid ion suppression .
How do steric and electronic effects of substituents impact the compound’s solubility and bioavailability?
Answer:
- Solubility : The carboxylic acid group (position 3) enhances aqueous solubility (logP ~1.5), but the CF₃ group increases lipophilicity. Balance via salt formation (e.g., sodium or lysine salts) .
- Bioavailability : Methyl or ethyl esters (pro-drugs) improve membrane permeability. Hydrolysis in vivo regenerates the active carboxylic acid .
- Steric hindrance : Bulky substituents at position 5 reduce metabolic clearance by shielding the core from CYP450 oxidation .
What strategies are effective for scaling up synthesis while maintaining enantiomeric purity in tetrahydropyrimidine derivatives?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for enantioselective reduction of imine intermediates .
- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in ethanol/water mixtures .
Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
How can computational chemistry aid in predicting the biological activity of novel analogs?
Answer:
- QSAR models : Train models using datasets of IC₅₀ values and descriptors (e.g., LogP, polar surface area) to predict activity .
- MD simulations : Simulate ligand-receptor binding over 100+ ns to identify stable binding conformations .
- ADMET prediction : Tools like SwissADME forecast absorption, toxicity, and metabolic stability .
Validate predictions with in vitro assays (e.g., kinase inhibition or cytotoxicity screens) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
